molecular formula C21H15FINO4S B300631 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione

3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B300631
M. Wt: 523.3 g/mol
InChI Key: VOTITQJGDNVWGO-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione, also known as FIB-4, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FIB-4 is a thiazolidinedione derivative, a class of compounds that have been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione exerts its anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to activate PPARγ, a nuclear receptor that plays a key role in glucose and lipid metabolism, which may contribute to its anti-diabetic properties.
Biochemical and Physiological Effects
3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione inhibits the proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is its potential therapeutic applications. 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have anti-tumor, anti-inflammatory, and anti-diabetic properties, which make it a potential candidate for the treatment of various diseases. Additionally, 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is relatively easy to synthesize, which makes it a useful tool for studying its mechanism of action.
One of the limitations of 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is its potential toxicity. In vitro studies have shown that 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione can induce cytotoxicity in cancer cells at high concentrations. Additionally, 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to induce liver toxicity in animal models at high doses. Therefore, further studies are needed to determine the optimal dose and safety profile of 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione.

Future Directions

There are several future directions for the study of 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action. Although some studies have suggested that 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione exerts its anti-tumor activity by inducing cell cycle arrest and apoptosis, the exact molecular mechanism is not fully understood. Therefore, further studies are needed to elucidate the molecular targets of 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione.
Another future direction is to investigate the potential of 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione as a therapeutic agent in animal models of various diseases. Although 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione has shown promising results in vitro, further studies are needed to determine its efficacy and safety in vivo.
In conclusion, 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-diabetic properties, which make it a potential candidate for the treatment of various diseases. Further studies are needed to elucidate its mechanism of action and determine its safety and efficacy in animal models.

Synthesis Methods

The synthesis of 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-iodo-5-methoxy-4-(2-propynyloxy)benzaldehyde with 2-fluorobenzylamine, which results in the formation of an imine intermediate. This intermediate is then reacted with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate to yield 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have anti-diabetic properties, which make it a potential candidate for the treatment of type 2 diabetes.

properties

Product Name

3-(2-Fluorobenzyl)-5-[3-iodo-5-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H15FINO4S

Molecular Weight

523.3 g/mol

IUPAC Name

(5E)-3-[(2-fluorophenyl)methyl]-5-[(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H15FINO4S/c1-3-8-28-19-16(23)9-13(10-17(19)27-2)11-18-20(25)24(21(26)29-18)12-14-6-4-5-7-15(14)22/h1,4-7,9-11H,8,12H2,2H3/b18-11+

InChI Key

VOTITQJGDNVWGO-WOJGMQOQSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3F)I)OCC#C

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F)I)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F)I)OCC#C

Origin of Product

United States

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